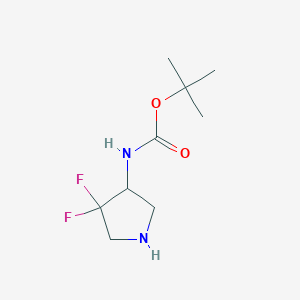

3-(Boc-amino)-4,4-difluoropyrrolidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(4,4-difluoropyrrolidin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16F2N2O2/c1-8(2,3)15-7(14)13-6-4-12-5-9(6,10)11/h6,12H,4-5H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYPWPGOPAZUJDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CNCC1(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501148759 | |

| Record name | Carbamic acid, N-(4,4-difluoro-3-pyrrolidinyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501148759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1434141-95-3 | |

| Record name | Carbamic acid, N-(4,4-difluoro-3-pyrrolidinyl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1434141-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-(4,4-difluoro-3-pyrrolidinyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501148759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

tert-Butyl (4,4-difluoropyrrolidin-3-yl)carbamate properties

An In-Depth Technical Guide to tert-Butyl (4,4-difluoropyrrolidin-3-yl)carbamate: A Key Building Block for Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of tert-Butyl (4,4-difluoropyrrolidin-3-yl)carbamate, a pivotal building block in contemporary medicinal chemistry. The strategic incorporation of geminal fluorine atoms onto the pyrrolidine ring imparts unique physicochemical properties that are highly sought after in drug design. This document details the compound's properties, offers expert insight into its synthesis and reaction mechanisms, explores its applications in drug development, and provides practical guidance on its handling and characterization. It is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries who seek to leverage the distinct advantages of fluorinated scaffolds to address complex therapeutic challenges.

Introduction: The Strategic Value of Fluorinated Pyrrolidines

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate a range of properties, including metabolic stability, membrane permeability, lipophilicity, and binding affinity.[1][2][3] The pyrrolidine ring, a common motif in bioactive compounds, provides a three-dimensional scaffold that can effectively orient substituents for optimal target engagement. The combination of these two features in the form of fluorinated pyrrolidines has created a class of exceptionally valuable building blocks.

Specifically, the 4,4-difluoro substitution pattern on the pyrrolidine ring offers distinct advantages:

-

Metabolic Blocking: The C-F bond is exceptionally strong, and the gem-difluoro group can act as a metabolic shield, preventing oxidation at the C-4 position, a common site of metabolism in pyrrolidine rings.

-

Modulation of Basicity: The strong electron-withdrawing nature of the fluorine atoms lowers the pKa of the nearby pyrrolidine nitrogen, which can be crucial for optimizing a drug's pharmacokinetic profile and reducing off-target effects associated with highly basic amines.[2]

-

Conformational Control: The bulky and electronegative fluorine atoms can influence the puckering of the pyrrolidine ring, locking it into a preferred conformation. This conformational constraint can lead to higher binding affinity and selectivity for the target protein.[4]

Tert-Butyl (4,4-difluoropyrrolidin-3-yl)carbamate serves as a stable, protected precursor to the 4,4-difluoro-3-aminopyrrolidine pharmacophore, allowing for its controlled incorporation into complex molecular architectures. The tert-butyloxycarbonyl (Boc) protecting group is robust under many reaction conditions but can be cleanly removed under acidic conditions, making it ideal for multi-step synthetic campaigns.[5][6]

Physicochemical and Structural Properties

The fundamental properties of tert-Butyl (4,4-difluoropyrrolidin-3-yl)carbamate are summarized below. These data are critical for planning synthetic transformations, purification, and formulation activities.

| Property | Value | Source(s) |

| CAS Number | 1434141-95-3 | [7] |

| Molecular Formula | C₉H₁₆F₂N₂O₂ | [7] |

| Molecular Weight | 222.23 g/mol | [7] |

| Appearance | Solid | Assumed |

| Boiling Point (Predicted) | 290.3 ± 40.0 °C | [7] |

| Density (Predicted) | 1.17 ± 0.1 g/cm³ | [7] |

| Storage | Keep in a dark place, sealed in dry, 2-8°C | [8] |

Note: The properties of specific stereoisomers, such as ((3S,4R)- or (3R,4S)-) variants, will have different CAS numbers and may exhibit different physical properties (e.g., melting point, optical rotation). Researchers should verify the stereochemistry of the material being used.[8][9][10]

Synthesis and Mechanistic Considerations

The synthesis of tert-Butyl (4,4-difluoropyrrolidin-3-yl)carbamate is a multi-step process that requires careful control of reagents and conditions. While proprietary industrial routes may vary, a common and logical laboratory-scale approach is outlined below. The strategy involves the construction of a suitable pyrrolidine precursor, introduction of the gem-difluoro moiety, and subsequent functional group manipulations.

Proposed Synthetic Workflow

A plausible synthetic route starts from a protected 3-pyrrolidinone. The key steps include fluorination of the ketone, reduction of an oxime or similar precursor to the amine, and finally, protection of the resulting amine with the Boc group.

Caption: A plausible synthetic workflow for tert-Butyl (4,4-difluoropyrrolidin-3-yl)carbamate.

Detailed Experimental Protocol (Illustrative)

The following protocol is a representative, educational example and should be adapted and optimized based on laboratory capabilities and safety assessments.

Step 1: Synthesis of N-Boc-4,4-difluoro-3-pyrrolidinone

-

Starting Material: Begin with commercially available N-Boc-3-pyrrolidinone.

-

Hydroxylation: Dissolve N-Boc-3-pyrrolidinone in an appropriate anhydrous solvent like THF and cool to -78°C. Add a base such as lithium diisopropylamide (LDA) dropwise to form the enolate. Quench the enolate with an electrophilic oxygen source (e.g., a Davis oxaziridine) to introduce a hydroxyl group at the C4 position.

-

Oxidation: The resulting N-Boc-4-hydroxy-3-pyrrolidinone is then oxidized to the corresponding diketone using a mild oxidizing agent like Dess-Martin periodinane.

-

Fluorination: The crucial fluorination step is performed on the N-Boc-3,4-pyrrolidinedione. Dissolve the diketone in anhydrous dichloromethane (DCM) under an inert atmosphere. Cool the solution and add a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® dropwise. Causality Note: These reagents are effective for converting ketones to geminal difluorides. The reaction must be performed with extreme caution due to the hazardous nature of the reagents and byproducts. Allow the reaction to warm to room temperature and stir until completion, monitored by TLC or LC-MS.

Step 2: Synthesis of N-Boc-4,4-difluoro-3-aminopyrrolidine

-

Oximation: Convert the ketone in N-Boc-4,4-difluoro-3-pyrrolidinone to an oxime by reacting it with hydroxylamine hydrochloride in the presence of a base like pyridine.

-

Reduction: The oxime is then reduced to the primary amine. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂, Pd/C) or a dissolving metal reduction (e.g., sodium in ethanol). Causality Note: Catalytic hydrogenation is often preferred for its clean reaction profile. The stereochemical outcome of this step may be influenced by the choice of catalyst and conditions.

Step 3: Final Product Formation (if starting from 3-aminopyrrolidine precursor) This step is shown for instances where an alternative route provides the unprotected amine directly.

-

Protection: Dissolve 4,4-difluoro-3-aminopyrrolidine (as a salt or free base) in a suitable solvent system (e.g., DCM or a dioxane/water mixture).

-

Add a base (e.g., triethylamine or sodium bicarbonate) followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (Boc₂O).[5]

-

Stir the reaction at room temperature for several hours until the starting amine is fully consumed.

-

Workup and Purification: Perform an aqueous workup to remove water-soluble byproducts. The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield pure tert-Butyl (4,4-difluoropyrrolidin-3-yl)carbamate.

Core Applications in Drug Development

The primary utility of this compound is as a versatile building block for introducing the 4,4-difluoropyrrolidin-3-amine moiety into drug candidates. Its application has been noted in the synthesis of heterocyclic compounds intended for treating autoimmune diseases.[7]

Workflow: Integration into a Lead Molecule

The deprotection of the Boc group unmasks the secondary amine of the pyrrolidine and the primary amine at the 3-position, which can then be functionalized in a variety of ways. Most commonly, the Boc group is removed to liberate the 3-amino group for subsequent coupling reactions.

Caption: General workflow for incorporating the building block into a final drug candidate.

Common Transformations:

-

Amide Bond Formation: The liberated 3-amino group can be acylated with carboxylic acids (using coupling agents like HATU or EDC), acyl chlorides, or anhydrides to form stable amide linkages. This is one of the most common methods for integrating the scaffold.

-

Sulfonamide Formation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides, another important functional group in medicinal chemistry.

-

Reductive Amination: The secondary amine of the pyrrolidine ring can be functionalized via reductive amination with aldehydes or ketones to introduce further diversity.

-

Nucleophilic Aromatic Substitution (SNAAr): The pyrrolidine nitrogen can act as a nucleophile to displace leaving groups on electron-deficient aromatic or heteroaromatic rings.

The choice of reaction depends on the overall synthetic strategy and the desired final molecular structure. The presence of the gem-difluoro group is generally well-tolerated under these standard chemical transformations.

Handling, Storage, and Characterization

-

Safety: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, as recommended at 2-8°C, to prevent degradation.[8]

-

Spectroscopic Characterization:

-

¹H NMR: Expect to see complex multiplets for the pyrrolidine ring protons due to proton-proton and proton-fluorine coupling. The Boc group will present as a characteristic singlet around 1.4 ppm, integrating to 9 protons.

-

¹⁹F NMR: A complex multiplet is expected, as the two fluorine atoms are diastereotopic and will couple to each other and to adjacent protons.

-

¹³C NMR: The carbon bearing the fluorine atoms will appear as a triplet due to C-F coupling. The carbonyl of the Boc group will be visible around 155 ppm, and the quaternary carbon of the tert-butyl group will be around 80 ppm.

-

Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ should be readily observable via ESI-MS, confirming the molecular weight of the compound.

-

Conclusion

Tert-Butyl (4,4-difluoropyrrolidin-3-yl)carbamate is more than just a chemical reagent; it is an enabling tool for modern drug discovery. It provides a reliable and convenient method for introducing a conformationally restricted, metabolically robust, and electronically modulated pharmacophore into lead compounds. Its strategic use allows medicinal chemists to fine-tune the properties of molecules to overcome common challenges in drug development, such as poor metabolic stability and off-target activity. As the demand for more sophisticated and highly optimized drug candidates continues to grow, the importance of advanced building blocks like this fluorinated pyrrolidine derivative will undoubtedly increase.

References

- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fluorine in medicinal chemistry: beta-fluorination of peripheral pyrrolidines attached to acridine ligands affects their interactions with G-quadruplex DNA – SINAPSE [sinapse.ac.uk]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tert-butyl N-(4,4-difluoropyrrolidin-3-yl)carbamate CAS#: 1434141-95-3 [m.chemicalbook.com]

- 8. 1033718-91-0|tert-Butyl ((3R,4S)-4-fluoropyrrolidin-3-yl)carbamate|BLD Pharm [bldpharm.com]

- 9. calpaclab.com [calpaclab.com]

- 10. 1033718-89-6|tert-Butyl ((3S,4R)-4-fluoropyrrolidin-3-yl)carbamate|BLD Pharm [bldpharm.com]

The Strategic Incorporation of Gem-Difluorination: A Technical Guide to the Synthesis and Application of 3-(Boc-amino)-4,4-difluoropyrrolidine Structural Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of therapeutic candidates.[1][2] Among the various fluorination strategies, the incorporation of a gem-difluoro moiety offers a unique combination of steric and electronic effects that can enhance metabolic stability, modulate basicity, and improve binding affinity. This in-depth technical guide focuses on the synthesis, characterization, and application of structural analogs of 3-(Boc-amino)-4,4-difluoropyrrolidine, a valuable chiral building block in drug discovery. We will explore the causal reasoning behind synthetic choices, provide detailed experimental protocols for key transformations, and analyze the structure-activity relationships (SAR) of this important class of compounds.

Introduction: The Rationale for Gem-Difluorination in Pyrrolidine Scaffolds

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic drugs.[3] The introduction of a gem-difluoro group at the 4-position of a 3-aminopyrrolidine core, as seen in this compound, imparts several advantageous properties. The strong electron-withdrawing nature of the two fluorine atoms significantly lowers the pKa of the neighboring amino group, which can be critical for optimizing interactions with biological targets and improving cell permeability.[4] Furthermore, the C-F bond is exceptionally stable to metabolic degradation, and the CF2 group can act as a bioisostere for other functionalities, such as a carbonyl group or an ether linkage, while offering improved metabolic stability.[5][6] The tert-butyloxycarbonyl (Boc) protecting group provides a robust and versatile handle for synthetic manipulations, allowing for the controlled introduction of diverse substituents.[3]

This guide will provide a comprehensive overview of the synthetic pathways to access these valuable building blocks and their analogs, delve into their applications in drug discovery with a focus on enzyme inhibition, and present a systematic analysis of their structure-activity relationships.

Synthetic Strategies for this compound and its Analogs

The synthesis of this compound and its analogs can be broadly categorized into two main approaches: the fluorination of a pre-existing pyrrolidine ring and the construction of the difluoropyrrolidine ring from acyclic precursors.

Deoxofluorination of Pyrrolidinone Precursors

A common and effective strategy involves the deoxofluorination of a corresponding 4-oxopyrrolidine derivative. This method offers a direct route to the desired 4,4-difluorinated scaffold.

Key Transformation:

The critical step in this pathway is the conversion of a ketone to a gem-difluoro group. Reagents such as diethylaminosulfur trifluoride (DAST) and its analogs are frequently employed for this transformation.

Experimental Protocol: Synthesis of tert-butyl 4,4-difluoro-3-oxopyrrolidine-1-carboxylate

-

Reaction Setup: To a solution of tert-butyl 3-oxo-4-pyrrolidinecarboxylate (1.0 eq) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), slowly add DAST (2.0-3.0 eq).

-

Reaction Execution: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cautiously quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3) at 0 °C. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired tert-butyl 4,4-difluoro-3-oxopyrrolidine-1-carboxylate.

Subsequent Transformation to the Amino Group:

The resulting 4,4-difluoro-3-oxopyrrolidine can be converted to the corresponding 3-amino derivative through reductive amination.

Experimental Protocol: Reductive Amination

-

Reaction Setup: To a solution of the 4,4-difluoro-3-oxopyrrolidine (1.0 eq) in methanol, add ammonium acetate or a primary amine of choice (excess) and a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3).

-

Reaction Execution: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over Na2SO4, filtered, and concentrated. The crude amine is then protected with a Boc group using di-tert-butyl dicarbonate (Boc2O) and a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in DCM. Purification by column chromatography provides the target this compound analog.

Diagram of the Deoxofluorination and Reductive Amination Pathway

Caption: Synthetic pathway via deoxofluorination.

Ring Construction from Acyclic Precursors

An alternative approach involves the construction of the difluoropyrrolidine ring from appropriately functionalized acyclic starting materials. This method can offer greater flexibility in the introduction of substituents. One such method is the [3+2] cycloaddition of azomethine ylides with gem-difluoroalkenes.

Key Transformation:

This strategy relies on the powerful copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition reaction. This reaction allows for the stereocontrolled synthesis of highly functionalized pyrrolidines.

Experimental Protocol: Asymmetric 1,3-Dipolar Cycloaddition

-

Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere, dissolve the copper(I) catalyst (e.g., Cu(CH3CN)4PF6) and a chiral ligand in an anhydrous solvent such as toluene.

-

Reaction Execution: To the catalyst solution, add the imino ester and the gem-difluoroalkene. Stir the reaction mixture at the appropriate temperature (which may range from room temperature to elevated temperatures) for the time required for the reaction to go to completion (monitored by TLC or LC-MS).

-

Work-up and Purification: After the reaction is complete, concentrate the mixture under reduced pressure and purify the residue by column chromatography on silica gel to yield the enantioenriched difluoropyrrolidine derivative.

Diagram of the Asymmetric Cycloaddition Workflow

Caption: Asymmetric synthesis of difluoropyrrolidines.

Characterization and Trustworthiness of Protocols

The identity and purity of the synthesized this compound analogs must be rigorously confirmed to ensure the reliability of subsequent biological data. A combination of spectroscopic techniques is essential for full characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment in the molecule. Characteristic signals for the Boc group (a singlet around 1.4 ppm) and the pyrrolidine ring protons are expected.[7][8]

-

¹³C NMR: Confirms the carbon framework of the molecule. The carbon bearing the two fluorine atoms will exhibit a characteristic triplet due to C-F coupling.[9]

-

¹⁹F NMR: This is a crucial technique for fluorinated compounds, providing direct evidence of the fluorine atoms and their chemical environment. A single resonance for the two equivalent fluorine atoms is expected for 4,4-difluoropyrrolidine derivatives.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compounds by providing a highly accurate mass measurement.[7]

-

Chromatography: Techniques such as High-Performance Liquid Chromatography (HPLC) are used to assess the purity of the final compounds.[10]

Table 1: Representative Spectroscopic Data for a this compound Analog

| Technique | Characteristic Signals |

| ¹H NMR | δ 1.45 (s, 9H, C(CH₃)₃), 3.2-4.0 (m, pyrrolidine protons) |

| ¹³C NMR | δ 28.4 (C(CH₃)₃), 80.1 (C(CH₃)₃), 124.5 (t, J = 245 Hz, CF₂), 155.0 (C=O) |

| ¹⁹F NMR | δ -95.0 to -110.0 (m) |

| HRMS | Calculated and found m/z values consistent with the molecular formula |

Applications in Drug Discovery: Case Study of DPP-4 Inhibitors

Analogs of this compound have shown significant promise as components of enzyme inhibitors. A notable example is in the development of inhibitors for dipeptidyl peptidase-4 (DPP-4), a key target in the treatment of type 2 diabetes.

A potent and selective DPP-4 inhibitor, (2S,3S)-3-amino-4-(3,3-difluoropyrrolidin-1-yl)-N,N-dimethyl-4-oxo-2-(4-[6][11][12]triazolo[1,5-a]pyridin-6-ylphenyl)butanamide, incorporates a 3,3-difluoropyrrolidine moiety.[13] While not a 4,4-difluoro analog, this example underscores the value of gem-difluorinated pyrrolidines in this therapeutic area. The difluoropyrrolidine portion of the molecule occupies a specific pocket in the enzyme's active site, and the electronic properties conferred by the fluorine atoms are crucial for achieving high potency and selectivity.[13]

Structure-Activity Relationship (SAR) Studies

Systematic modification of the this compound scaffold allows for the exploration of structure-activity relationships, providing valuable insights for the design of more potent and selective drug candidates.

Key Areas for Modification:

-

The Amino Substituent (R¹): The Boc-protected amine can be deprotected and functionalized with a wide array of substituents. The nature of this substituent is often critical for target engagement.

-

The Pyrrolidine Nitrogen (R²): The nitrogen atom of the pyrrolidine ring can be substituted with various groups to modulate the overall physicochemical properties of the molecule, such as lipophilicity and basicity.

-

Stereochemistry: The stereochemistry at the 3-position is crucial for biological activity. Enantiomerically pure starting materials or chiral separation techniques are often necessary to obtain the desired stereoisomer.

Diagram of SAR Exploration

Caption: Key modification points for SAR studies.

Table 2: Hypothetical SAR Data for a Series of 3-(Acylamino)-4,4-difluoropyrrolidine Analogs as Inhibitors of a Target Enzyme

| Compound | R¹ (Acyl Group) | IC₅₀ (nM) |

| 1a | Acetyl | 500 |

| 1b | Cyclopropylcarbonyl | 150 |

| 1c | Phenylacetyl | 80 |

| 1d | 4-Fluorophenylacetyl | 35 |

| 1e | 2-Thienylacetyl | 65 |

This data is illustrative and intended to demonstrate the principles of SAR.

Analysis of SAR:

From the hypothetical data in Table 2, several trends can be observed:

-

The introduction of a cyclopropyl group at R¹ (1b) improves potency compared to a simple acetyl group (1a), suggesting a favorable interaction of the cyclopropyl moiety with a hydrophobic pocket in the enzyme's active site.

-

Aromatic substituents at R¹ (1c-1e) generally lead to higher potency.

-

The addition of a fluorine atom to the phenyl ring (1d) further enhances activity, possibly due to favorable electronic interactions or improved binding.

Conclusion and Future Perspectives

This compound and its structural analogs are highly valuable building blocks in modern drug discovery. The strategic incorporation of the gem-difluoro moiety offers a powerful tool for medicinal chemists to fine-tune the properties of lead compounds, leading to improved potency, selectivity, and metabolic stability. The synthetic routes outlined in this guide provide reliable and versatile methods for accessing these important scaffolds. Future work in this area will likely focus on the development of novel and more efficient synthetic methodologies, as well as the exploration of a wider range of structural analogs to probe their interactions with a diverse array of biological targets. The continued investigation of these fluorinated pyrrolidines will undoubtedly lead to the discovery of new and improved therapeutic agents.

References

- 1. WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor - Google Patents [patents.google.com]

- 2. Synthesis and biological evaluation of novel 3-substituted amino-4-hydroxylcoumarin derivatives as chitin synthase inhibitors and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel (Q)SAR models for prediction of reversible and time-dependent inhibition of cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. gem-Difluorinated Amines for Drug Design - Enamine [enamine.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. (R)-3-(Boc-amino)pyrrolidine(122536-77-0) 1H NMR [m.chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. 3-Amino-1-Boc-4,4-difluoropyrrolidine 97% | CAS: 1408074-83-8 | AChemBlock [achemblock.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. echemi.com [echemi.com]

A Technical Guide to 3-(Boc-amino)-4,4-difluoropyrrolidine for Researchers and Drug Development Professionals

Introduction: The Strategic Value of Gem-Difluorinated Pyrrolidines in Medicinal Chemistry

The strategic incorporation of fluorine into drug candidates is a well-established approach to modulate key physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.[1] Within the vast landscape of fluorinated building blocks, saturated heterocycles bearing gem-difluoro groups have emerged as particularly valuable motifs. The pyrrolidine scaffold, a privileged structure in numerous pharmaceuticals, when substituted with a 4,4-difluoro moiety, introduces a conformational bias and a polar/lipophilic balance that can be highly advantageous in drug design. This guide focuses on a key derivative, 3-(Boc-amino)-4,4-difluoropyrrolidine, a versatile building block for the synthesis of novel therapeutics.

This document provides an in-depth analysis of the commercial landscape for this compound, guidance on quality control and analytical validation, and practical insights for its effective use in a research and development setting.

Commercial Availability of this compound

The primary commercially available form of this building block is the racemic mixture, identified by CAS Number 1408074-83-8 . Several chemical suppliers offer this compound, typically with purities of 97% or higher. While enantiomerically pure versions are crucial for the development of stereospecific drugs, dedicated commercial sources for the individual (S) and (R) enantiomers are not as readily identifiable and may require custom synthesis or chiral resolution of the racemate.

Below is a comparative table of prominent suppliers for racemic this compound. It is imperative for researchers to request lot-specific Certificates of Analysis (CoA) to verify purity and obtain detailed analytical data prior to use.

| Supplier | Product Number | Stated Purity | Available Documentation |

| AChemBlock | G-7321 | 97% | HNMR, HPLC, CoA available on request[2][3] |

| BLDpharm | BD01387635 | Inquire | Inquire |

| Sinfoo Biotech | S060468 | Inquire | Inquire[4] |

| ChemBK | - | Inquire | Inquire[5] |

This table is not exhaustive and represents a snapshot of available information. Researchers are encouraged to conduct their own supplier evaluations.

Quality Control and In-House Validation: A Self-Validating System

For drug development professionals, ensuring the identity, purity, and stereochemical integrity of starting materials is a foundational requirement. The following section outlines a systematic approach to the quality control of this compound, creating a self-validating workflow from procurement to use.

Procurement and Initial Assessment Workflow

References

- 1. tert-butyl ((3R,4S)-4-(trifluoromethyl)pyrrolidin-3-yl)carbamate(1932145-07-7) 1H NMR [m.chemicalbook.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 3-Amino-1-Boc-4,4-difluoropyrrolidine 97% | CAS: 1408074-83-8 | AChemBlock [achemblock.com]

- 4. Rel-tert-butyl ((3R,4S)-4-(difluoromethyl)pyrrolidin-3-yl)carbamate|BLD Pharm [bldpharm.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

The Ascendancy of the Gem-Difluoro Motif: A Technical Guide to Difluorinated Heterocyclic Compounds in Modern Chemistry

Abstract

The strategic incorporation of fluorine atoms into heterocyclic scaffolds has become a cornerstone of modern molecular design, profoundly influencing the realms of medicinal chemistry, materials science, and agrochemicals. Among the various fluorination patterns, the gem-difluorinated motif, where two fluorine atoms are attached to the same carbon, has emerged as a particularly powerful tool for modulating molecular properties. This in-depth technical guide provides a comprehensive literature review of difluorinated heterocyclic compounds, navigating through their synthesis, multifaceted applications, and analytical characterization. We will explore the causal relationships behind synthetic strategies, delve into the physicochemical and biological consequences of gem-difluorination, and offer a forward-looking perspective on the challenges and opportunities that lie ahead in this dynamic field of research. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of difluorinated heterocycles in their own scientific endeavors.

The Strategic Advantage of Gem-Difluorination

The introduction of fluorine into organic molecules imparts a range of desirable properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics.[1][2] The gem-difluoromethylene (CF2) group, in particular, offers a unique blend of steric and electronic effects that make it a valuable bioisostere for various functional groups. It can act as a mimic for a carbonyl group, an ether oxygen, or a hydroxyl-bearing carbon, while offering superior stability against metabolic oxidation.[3][4] This strategic replacement can lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates.

The profound impact of gem-difluorination is evident in the increasing number of FDA-approved drugs and advanced materials that incorporate this motif.[5] This guide will dissect the fundamental principles that make this structural unit a compelling choice for molecular design and explore the innovative synthetic methodologies that have enabled its widespread adoption.

Synthetic Strategies for Accessing Difluorinated Heterocycles

The construction of the C-F bond, particularly the introduction of a CF2 group into a heterocyclic ring, presents unique synthetic challenges due to the high electronegativity of fluorine and the potential for competing side reactions.[1][2] However, a diverse arsenal of synthetic methods has been developed to address these challenges, offering chemists a range of options to access these valuable compounds.

The Workhorse: Difluorocarbene Chemistry

Difluorocarbene (:CF2) is a highly reactive intermediate that serves as a powerful tool for the synthesis of gem-difluorinated heterocycles.[3] It can be generated from various precursors, with trimethyl(trifluoromethyl)silane (TMSCF3), sodium chlorodifluoroacetate (ClCF2COONa), and diiododifluoromethane (CF2I2) being among the most common.

Experimental Protocol: Generation of Difluorocarbene from TMSCF3 for Cyclopropanation

-

To a solution of the alkene substrate (1.0 mmol) and sodium iodide (1.5 mmol) in anhydrous THF (10 mL) at 0 °C under an inert atmosphere, add TMSCF3 (1.2 mmol).

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with diethyl ether (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

The choice of precursor and reaction conditions can be tailored to the specific substrate and desired outcome. For instance, metal-free conditions are often preferred to avoid potential side reactions catalyzed by transition metals.

Diagram: Synthetic Pathways to Difluorinated Heterocycles

Caption: Key synthetic routes to difluorinated heterocycles via difluorocarbene intermediates.

Cycloaddition Reactions

[n+1] Cycloaddition reactions involving difluorocarbene are a cornerstone for the construction of gem-difluorinated rings. The [2+1] cycloaddition with alkenes to form gem-difluorocyclopropanes is a particularly well-established and versatile method. These difluorocyclopropanes can then serve as valuable building blocks for further transformations to access a wider range of heterocyclic systems.

Emerging Methods: Photocatalysis and Electrosynthesis

In recent years, photocatalytic and electrochemical methods have emerged as powerful and sustainable alternatives for the synthesis of difluorinated heterocycles. These approaches often proceed under mild conditions and can offer unique reactivity and selectivity profiles compared to traditional methods. For instance, visible-light-mediated photoredox catalysis can be employed to generate difluoromethyl radicals, which can then participate in cyclization reactions to form difluorinated heterocycles.

Applications Across Scientific Disciplines

The unique properties conferred by the gem-difluoro group have led to the widespread application of difluorinated heterocycles in various fields.

Medicinal Chemistry and Drug Discovery

The impact of difluorinated heterocycles is most profound in medicinal chemistry. The introduction of a CF2 group can significantly enhance the metabolic stability of a drug molecule by blocking sites susceptible to oxidative metabolism.[1] Furthermore, the electronegativity of the fluorine atoms can modulate the pKa of nearby functional groups, influencing the drug's solubility, permeability, and target-binding affinity.[5]

Table 1: FDA-Approved Drugs Containing Difluorinated Heterocyclic Moieties

| Drug Name | Heterocyclic Core | Therapeutic Area | Impact of Difluorination |

| Capmatinib | Pyridine | Oncology (NSCLC) | Enhanced metabolic stability and potency. |

| Tepotinib | Pyridinone | Oncology (NSCLC) | Improved pharmacokinetic profile. |

| Bictegravir | Dioxinopyridine | Antiviral (HIV) | Increased stability and resistance profile. |

| Letermovir | Quinazoline | Antiviral (CMV) | Enhanced oral bioavailability. |

This table is for illustrative purposes and is not exhaustive.

The strategic placement of a gem-difluoro group can also lead to novel binding interactions with protein targets, resulting in enhanced potency and selectivity. For example, the CF2 group can act as a hydrogen bond acceptor, forming crucial interactions within the active site of an enzyme.

Diagram: Impact of Difluorination on Drug Properties

Caption: The multifaceted influence of difluorination on key drug properties.

Materials Science: Liquid Crystals and Organic Electronics

In the realm of materials science, difluorinated heterocycles play a crucial role in the development of advanced materials such as liquid crystals and organic electronics.[6] The introduction of fluorine atoms can significantly influence the mesomorphic and viscoelastic properties of liquid crystals, leading to materials with desirable characteristics for display technologies.[3][7] For instance, lateral difluorination of the heterocyclic core can modulate the dielectric anisotropy, a key parameter for liquid crystal displays.

In organic electronics, the strong electron-withdrawing nature of the gem-difluoro group can be exploited to tune the electronic properties of organic semiconductors. This allows for the design of materials with improved charge transport characteristics for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Agrochemicals: Enhancing Potency and Stability

The principles that make difluorinated heterocycles valuable in medicine also translate to the field of agrochemicals. The incorporation of a CF2 group can enhance the biological activity and metabolic stability of herbicides, fungicides, and insecticides.[4][8] This can lead to the development of more potent and environmentally friendly crop protection agents that require lower application rates. For example, difluoromethyl-containing pyrazole derivatives have shown significant herbicidal and fungicidal activity.[9]

Spectroscopic Characterization: Unveiling the Structure

The unambiguous characterization of difluorinated heterocyclic compounds is crucial for confirming their structure and purity. A combination of spectroscopic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are standard tools for elucidating the overall structure of the molecule. The presence of fluorine atoms introduces characteristic splitting patterns in the proton and carbon spectra due to H-F and C-F coupling. ¹⁹F NMR spectroscopy is particularly informative, as the chemical shifts of the fluorine nuclei are highly sensitive to their local electronic environment.[3][10] This technique provides direct evidence for the presence and number of fluorine atoms in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight of the compound and for obtaining information about its fragmentation patterns.[4][9] High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental composition of the molecule.

X-ray Crystallography

For crystalline compounds, single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule in the solid state.[11][12] This technique allows for the precise determination of bond lengths, bond angles, and intermolecular interactions, providing invaluable insights into the compound's conformation and packing in the crystal lattice.

Challenges and Future Perspectives

Despite the significant progress in the field, several challenges and opportunities remain in the synthesis and application of difluorinated heterocyclic compounds.

Synthetic Challenges

The development of more efficient, selective, and sustainable methods for the introduction of the gem-difluoro group remains an active area of research.[1][2] Key challenges include the regioselective difluorination of complex heterocyclic systems and the development of catalytic methods that avoid the use of stoichiometric and often harsh reagents.

Future Outlook

The future of difluorinated heterocyclic compounds is bright, with exciting opportunities in several areas:

-

Drug Discovery: The continued exploration of novel difluorinated heterocyclic scaffolds will undoubtedly lead to the discovery of new drug candidates with improved therapeutic profiles for a wide range of diseases.

-

Materials Science: The design of new difluorinated liquid crystals with enhanced performance characteristics and the development of novel organic electronic materials with tailored properties will continue to drive innovation in display and semiconductor technologies.

-

Agrochemicals: The development of next-generation agrochemicals based on difluorinated heterocycles will contribute to more sustainable agricultural practices.

-

Catalysis: The development of new catalytic methods for the synthesis of these compounds will be crucial for their large-scale production and wider application.

The market for heterocyclic and fluoro-organic compounds is projected to experience significant growth, driven by the increasing demand from the pharmaceutical, agrochemical, and electronics industries.[13] This underscores the growing importance of this class of compounds in modern chemistry.

Conclusion

Difluorinated heterocyclic compounds represent a privileged class of molecules with a profound impact across multiple scientific disciplines. Their unique ability to modulate molecular properties has made them indispensable tools for the design of new drugs, advanced materials, and effective agrochemicals. While synthetic challenges remain, the continuous development of innovative methodologies is expanding the accessibility and utility of these valuable compounds. As our understanding of the intricate interplay between fluorine substitution and molecular function deepens, the role of difluorinated heterocycles in addressing some of society's most pressing challenges is set to expand even further. This guide has provided a comprehensive overview of the current state of the field, highlighting the fundamental principles, synthetic strategies, and diverse applications that underscore the ascendancy of the gem-difluoro motif in modern chemistry.

References

- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

- 5. mdpi.com [mdpi.com]

- 6. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]

- 7. Structural and spectroscopic characterization of 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid with experimental techniques and quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. Analysis of fluorinated compounds by micellar electrokinetic chromatography - mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles | MDPI [mdpi.com]

- 11. X-Ray Crystallography Facility [xrcf.caltech.edu]

- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 13. Heterocyclic and Fluoro Organic Compounds Market Analysis 2026-2035 [researchnester.com]

An In-Depth Technical Guide to the Safe Handling of tert-butyl N-(4,4-difluoropyrrolidin-3-yl)carbamate

Introduction: Navigating the Synthesis of Novel Fluorinated Heterocycles

Tert-butyl N-(4,4-difluoropyrrolidin-3-yl)carbamate is a key building block in modern medicinal chemistry and drug development. Its utility lies in the introduction of the 4,4-difluoropyrrolidine motif, a structural element increasingly recognized for its ability to modulate the physicochemical and pharmacological properties of lead compounds, such as metabolic stability, pKa, and binding affinity. The presence of the gem-difluoro group on the pyrrolidine ring introduces unique electronic properties without significantly increasing steric bulk, making it an attractive feature for molecular design. The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the amine functionality under a wide range of synthetic conditions, yet allows for facile deprotection under acidic conditions.[1][2]

This guide provides a comprehensive overview of the safety considerations and handling protocols for tert-butyl N-(4,4-difluoropyrrolidin-3-yl)carbamate. As a Senior Application Scientist, the following sections are designed to move beyond a simple recitation of safety data, offering instead a framework for understanding the causality behind these recommendations. This document is intended for researchers, scientists, and drug development professionals who will be handling this or structurally similar compounds. In the absence of a specific, publicly available Safety Data Sheet (SDS) for this exact compound, the following guidance is synthesized from data on structurally analogous compounds, including other Boc-protected amines, fluorinated heterocycles, and general carbamates. This approach allows for a robust and scientifically grounded risk assessment.

Section 1: Hazard Identification and Risk Assessment

Inferred Hazard Profile

Based on analogous compounds, the primary hazards are anticipated to be:

-

Skin and Eye Irritation: Many carbamates and heterocyclic amines can cause irritation upon contact.[4] Prolonged or repeated contact may lead to dermatitis.

-

Respiratory Tract Irritation: If handled as a fine powder, inhalation of dust can lead to irritation of the respiratory system.[4]

-

Harmful if Swallowed: Carbamates as a class can exhibit oral toxicity.[5]

-

Potential for Allergic Skin Reaction: Some carbamate derivatives have been shown to be skin sensitizers.[5]

-

Thermal Decomposition Hazards: In a fire or at elevated temperatures, fluorinated organic compounds can decompose to release highly toxic and corrosive gases, such as hydrogen fluoride (HF) and oxides of nitrogen.[6][7]

The following GHS hazard statements are likely applicable based on similar structures: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), and H302 (Harmful if swallowed).[4][5]

The "Why": Deconstructing the Molecular Hazards

-

The Pyrrolidine Core: Pyrrolidine itself is a corrosive and flammable liquid that can cause severe skin and eye damage.[8] While the difluoro- and carbamate substitutions on the ring modulate its properties, the underlying heterocycle warrants cautious handling.

-

The Gem-Difluoro Group: The C-F bond is exceptionally strong, rendering the compound generally stable. However, under high-energy conditions like a fire, this bond can rupture, leading to the formation of hazardous decomposition products like hydrogen fluoride.[7]

-

The Boc-Carbamate Group: The carbamate functional group is generally stable. The Boc protecting group is stable to most nucleophiles and bases but is readily cleaved by strong acids.[1] This reactivity profile dictates the need to avoid storage with strong acids to prevent unintended deprotection and potential side reactions.

Risk Assessment Workflow

Before any new experimental procedure involving this compound, a formal risk assessment should be conducted. This process should be documented and reviewed by the responsible safety officer.

Caption: A workflow for conducting a risk assessment.

Section 2: Safe Handling and Personal Protective Equipment (PPE)

Based on the inferred hazards, a multi-layered approach to safety, combining engineering controls and personal protective equipment, is mandatory.

Engineering Controls

-

Primary Containment: All weighing and handling of the solid compound should be conducted in a certified chemical fume hood to prevent inhalation of any dust.[3]

-

Ventilation: The fume hood should have a verified face velocity to ensure adequate containment.

Personal Protective Equipment (PPE)

The selection of PPE is critical to prevent personal exposure. The following table outlines the recommended PPE based on data from analogous compounds.[3]

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 or EN 166 standards. A face shield is recommended for splash hazards.[6] | Protects against accidental splashes of solutions or contact with airborne powder, which could cause serious eye irritation. |

| Hand Protection | Nitrile or neoprene gloves. Inspect gloves for integrity before use.[5][9] | Provides a barrier against skin contact. Given the lack of specific breakthrough time data, immediate changing of gloves upon contamination is crucial. |

| Skin and Body Protection | A standard laboratory coat. Closed-toe shoes and long pants are mandatory. | Prevents incidental skin contact with the compound. |

| Respiratory Protection | Generally not required when handling small quantities in a properly functioning chemical fume hood. | If dust generation is unavoidable or if working outside a fume hood, a NIOSH-approved respirator with a particulate filter should be used.[10] |

Section 3: Storage and Stability

Proper storage is essential to maintain the integrity of the compound and prevent the formation of hazardous byproducts.

| Parameter | Recommendation | Justification |

| Temperature | Store in a cool, dry place. Some suppliers recommend refrigeration (2-8°C). | Lower temperatures slow down potential degradation pathways. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible. | Protects against potential long-term degradation from atmospheric moisture and oxygen. |

| Incompatible Materials | Strong oxidizing agents and strong acids.[6] | Strong oxidizers can react exothermically with organic compounds. Strong acids will cleave the Boc protecting group, leading to the free amine and potential side reactions.[1][2] |

| Container | Keep in a tightly sealed, well-labeled container. | Prevents contamination and exposure to the atmosphere. |

Section 4: Experimental Protocols

Adherence to detailed, step-by-step methodologies is crucial for both experimental success and safety.

Protocol for Weighing and Preparing a Solution

-

Preparation: Don all required PPE (safety goggles, lab coat, nitrile gloves). Ensure the chemical fume hood is on and operating correctly.

-

Staging: Place a weigh boat on an analytical balance inside the fume hood. Also, place the stock container of tert-butyl N-(4,4-difluoropyrrolidin-3-yl)carbamate, a spatula, and the designated solvent in the fume hood.

-

Weighing: Carefully transfer the desired amount of the solid from the stock container to the weigh boat. Avoid creating dust by using slow, deliberate movements. Close the stock container immediately after dispensing.

-

Dissolution: Place the weigh boat containing the compound into the flask or beaker that will be used for the solution. Using a funnel, add the desired solvent to the flask, rinsing the weigh boat to ensure a complete transfer.

-

Mixing: Gently swirl or stir the mixture until the solid is fully dissolved.

-

Cleanup: Dispose of the weigh boat and any contaminated items in the appropriate solid waste container. Wipe down the spatula and the balance with a damp cloth.

Section 5: Emergency Procedures

In the event of an accidental exposure or spill, a rapid and informed response is critical.

First-Aid Measures

The following first-aid measures are based on general protocols for carbamates and fluorinated compounds.[9][11]

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Accidental Release Measures

A spill should be treated as a potentially hazardous situation. The following workflow outlines the necessary steps.

Caption: A logical workflow for responding to a chemical spill.

Conclusion

Tert-butyl N-(4,4-difluoropyrrolidin-3-yl)carbamate is a valuable tool in the arsenal of the modern medicinal chemist. Its safe and effective use hinges on a proactive approach to safety, grounded in a thorough understanding of its potential hazards and the rationale behind recommended handling procedures. By adhering to the principles of risk assessment, utilizing appropriate engineering controls and personal protective equipment, and being prepared for potential emergencies, researchers can confidently and safely incorporate this versatile building block into their synthetic endeavors.

References

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.ie [fishersci.ie]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. capotchem.com [capotchem.com]

- 11. kishida.co.jp [kishida.co.jp]

A Technical Guide to 3-(Boc-amino)-4,4-difluoropyrrolidine: A Fluorinated Building Block for Modern Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy for modulating a compound's physicochemical and pharmacological properties. Fluorine can enhance metabolic stability, improve receptor binding affinity, and alter pKa, thereby influencing the ADME (absorption, distribution, metabolism, and excretion) profile of a drug candidate. The pyrrolidine ring, a privileged scaffold in numerous FDA-approved drugs, offers a three-dimensional framework that is critical for exploring chemical space.

This guide focuses on tert-butyl N-(4,4-difluoropyrrolidin-3-yl)carbamate , commonly referred to as 3-(Boc-amino)-4,4-difluoropyrrolidine. This bifunctional molecule combines the conformational rigidity of the pyrrolidine ring with the potent electronic effects of a gem-difluoro group at the 4-position and a versatile Boc-protected amine at the 3-position. These features make it a highly valuable building block for the synthesis of novel heterocyclic compounds, particularly in the development of therapeutics for autoimmune diseases and other conditions.[1] This document provides a comprehensive overview of its chemical properties, a proposed synthetic strategy, key analytical characterization methods, and its applications in drug development.

Core Molecular Properties

The fundamental properties of this compound are summarized below. These data are crucial for reaction planning, stoichiometric calculations, and analytical characterization.

| Property | Value | Source(s) |

| IUPAC Name | tert-butyl N-(4,4-difluoropyrrolidin-3-yl)carbamate | [1] |

| CAS Number | 1434141-95-3 | [1][2] |

| Molecular Formula | C₉H₁₆F₂N₂O₂ | [1] |

| Molecular Weight | 222.23 g/mol | [1] |

| Appearance | Typically an off-white to white solid | General Knowledge |

| Canonical SMILES | C1C(C(F)(F)C1)NC(=O)OC(C)(C)C | General Knowledge |

Synthesis and Mechanistic Considerations

Proposed Synthetic Workflow: Boc-Protection

The protection of an amino group with a tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis. The reaction typically involves treating the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol (Representative)

This protocol is a representative procedure based on standard Boc-protection methodologies.

-

Preparation: To a stirred solution of 3-amino-4,4-difluoropyrrolidine hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a biphasic mixture like THF/water, add a base such as triethylamine (TEA, 2.2 eq) or sodium bicarbonate (NaHCO₃, 3.0 eq) at 0 °C to neutralize the salt and free the amine.

-

Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the solution. The choice of a slight excess of Boc₂O ensures complete conversion of the starting material.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction with water. If using DCM, separate the organic layer, wash sequentially with dilute aqueous acid (e.g., 1M HCl), saturated aqueous NaHCO₃, and brine. If using a biphasic system, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Isolation: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure tert-butyl N-(4,4-difluoropyrrolidin-3-yl)carbamate.

Causality: The use of a base is critical to deprotonate the ammonium salt and to neutralize the acid generated during the reaction. The reaction is typically run at room temperature as the acylation is efficient and does not require heating. Aqueous workup steps are essential to remove the base, unreacted Boc₂O, and other water-soluble byproducts.

Spectroscopic Characterization (Predicted)

Thorough spectroscopic analysis is required to confirm the structure and purity of the final compound. While verified spectra for this specific compound are not widely published, the expected NMR features can be predicted based on its structure.

| Technique | Expected Features |

| ¹H NMR | - Boc Group: A sharp singlet integrating to 9 protons around δ 1.4-1.5 ppm. - Pyrrolidine Ring Protons (CH, CH₂): A series of complex multiplets between δ 3.0-4.5 ppm. The proton at C3 (CH-NHBoc) will likely appear as a multiplet due to coupling with adjacent protons and potentially the NH proton. - NH Proton: A broad singlet or multiplet, typically between δ 4.5-6.0 ppm, which is exchangeable with D₂O. |

| ¹³C NMR | - Boc Group: Two signals; a quaternary carbon (C(CH₃)₃) around δ 80 ppm and the methyl carbons (-C(C H₃)₃) around δ 28 ppm. The carbamate carbonyl (C=O) will appear around δ 155 ppm. - Pyrrolidine Ring Carbons: The carbon bearing the two fluorine atoms (C4) will appear as a triplet due to ¹JCF coupling around δ 120-125 ppm. The other ring carbons (C2, C3, C5) will show complex signals, with splitting patterns influenced by two- and three-bond C-F coupling. |

| ¹⁹F NMR | - A single signal is expected for the two equivalent fluorine atoms. The signal will likely be a complex multiplet due to coupling with the neighboring protons on C3 and C5. The chemical shift would be in the typical range for aliphatic gem-difluorides. |

| Mass Spec (ESI+) | - Expected [M+H]⁺ ion at m/z = 223.12. - Common fragment ion corresponding to the loss of the tert-butyl group [M-C₄H₉+H]⁺ at m/z = 167.07 or the entire Boc group [M-Boc+H]⁺ at m/z = 123.06. |

Applications in Drug Development

The true value of this compound lies in its application as a versatile intermediate in the synthesis of complex, biologically active molecules. The gem-difluoro group at the 4-position serves as a bioisostere for a carbonyl or ether oxygen, or can be used to modulate the basicity of the nearby ring nitrogen.

Workflow: From Building Block to Drug Candidate

The Boc-protected amine provides a stable, yet readily cleavable, handle for synthetic elaboration. The typical workflow involves deprotection followed by coupling with a molecule of interest.

Caption: General synthetic workflow utilizing this compound.

Key Applications:

-

Enzyme Inhibitors: The pyrrolidine scaffold is a common feature in inhibitors of enzymes such as dipeptidyl peptidase-4 (DPP-4) and proteases. The difluoro moiety can enhance binding interactions within the enzyme's active site and block metabolic attack.

-

Scaffold for Combinatorial Chemistry: The deprotected amine serves as a key attachment point for building chemical libraries. By coupling a diverse range of carboxylic acids or other electrophiles, researchers can rapidly generate numerous analogs for structure-activity relationship (SAR) studies.

-

Modulation of Physicochemical Properties: Incorporating this fluorinated fragment into a larger molecule can increase its lipophilicity and membrane permeability while potentially lowering the pKa of the pyrrolidine nitrogen, which can be crucial for optimizing oral bioavailability and cellular uptake.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for tert-butyl N-(4,4-difluoropyrrolidin-3-yl)carbamate is not widely available, general precautions for handling Boc-protected amines and fluorinated organic compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[3][4]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[5]

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.

-

Incompatibilities: Avoid strong oxidizing agents and strong acids. The Boc group is labile to strong acidic conditions.

-

First Aid: In case of contact, immediately flush eyes or skin with copious amounts of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.[5]

Conclusion

This compound is a valuable and synthetically versatile building block for drug discovery and development. Its unique combination of a rigid scaffold, a key stereocenter, a strategically placed gem-difluoro group, and a protected amine makes it an attractive starting material for creating novel chemical entities with potentially improved pharmacological profiles. While detailed public data on its synthesis and characterization is sparse, its utility can be confidently inferred from established chemical principles and its application in proprietary research programs. As the demand for sophisticated, three-dimensional, and fluorinated molecules continues to grow, the importance of intermediates like this will undoubtedly increase.

References

A Guide to the Spectroscopic Characterization of 3-(Boc-amino)-4,4-difluoropyrrolidine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and improved lipophilicity. The 3-(Boc-amino)-4,4-difluoropyrrolidine scaffold represents a valuable chiral building block for drug discovery, combining the conformational constraints of a pyrrolidine ring with the unique electronic features of geminal fluorine substituents.

As with any high-value synthetic intermediate, unambiguous structural confirmation and purity assessment are paramount. This technical guide provides a comprehensive framework for the spectroscopic characterization of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This document moves beyond a simple listing of data, explaining the causality behind experimental choices and providing detailed, field-proven protocols to empower researchers in their own analytical workflows. The principles and predicted data herein are synthesized from foundational spectroscopic knowledge and analysis of analogous fluorinated and Boc-protected structures.

Molecular Structure and Spectroscopic Overview

The structure of this compound contains several key features that give rise to a distinct spectroscopic fingerprint: a tert-butoxycarbonyl (Boc) protecting group, a secondary amine within a carbamate, a pyrrolidine ring, and a geminal difluoride center. Each of these components will be interrogated using a combination of analytical techniques to confirm the molecule's identity and integrity.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural elucidation of this compound in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments is necessary for an unambiguous assignment. The presence of fluorine is particularly informative, as it introduces characteristic chemical shifts and spin-spin coupling constants (J-values) with neighboring ¹H and ¹³C nuclei.[1]

Expertise & Causality: NMR Experimental Design

The choice of NMR experiments is dictated by the molecular structure. A standard ¹H NMR provides information on the proton environment and connectivity through proton-proton (H-H) coupling. However, due to the fluorine atoms, the signals for protons on C3 and C5 will be split by the fluorine nuclei (H-F coupling). ¹³C NMR is essential to identify all carbon atoms, from the pyrrolidine ring to the Boc group. The key diagnostic feature will be the large splitting of the C4 signal into a triplet due to one-bond carbon-fluorine (¹JCF) coupling and smaller splittings for C3 and C5 due to two-bond (²JCF) coupling.

Finally, ¹⁹F NMR is crucial.[2][3] As fluorine has a natural abundance of 100% and a high gyromagnetic ratio, ¹⁹F NMR is a highly sensitive technique.[4] It provides a direct window into the electronic environment of the fluorine atoms, and the observed couplings to adjacent protons confirm their position within the pyrrolidine ring.

Protocol: NMR Data Acquisition

This protocol provides a self-validating system for acquiring high-quality NMR data.

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a 5 mm NMR tube.[5] The choice of solvent can influence chemical shifts, so consistency is key.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Tuning and Locking: Tune the NMR probe for ¹H, ¹³C, and ¹⁹F frequencies. Lock the magnetic field frequency using the deuterium signal from the solvent.[6]

-

Shimming: Optimize the magnetic field homogeneity by shimming to achieve sharp, symmetrical peak shapes.[6]

-

¹H NMR Acquisition:

-

Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30').[6]

-

Spectral Width: Set a spectral width of ~16 ppm, centered around 5-6 ppm.[6]

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay: Use a 2-5 second delay to ensure full relaxation of all protons.

-

Number of Scans: Acquire 16 to 64 scans for a good signal-to-noise ratio.[6]

-

-

¹³C NMR Acquisition:

-

Pulse Program: Use a standard proton-decoupled single-pulse experiment (e.g., 'zgpg30') to simplify the spectrum by removing H-C coupling.[6]

-

Spectral Width: Set a width of ~220 ppm.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 to 4096 scans are typically required due to the low natural abundance of ¹³C.

-

-

¹⁹F NMR Acquisition:

-

Pulse Program: Use a standard single-pulse experiment. Acquire both proton-coupled and decoupled spectra to observe and assign H-F couplings.

-

Spectral Width: A wide spectral width of ~250-300 ppm is necessary.[6]

-

Relaxation Delay: 2 seconds.[6]

-

Number of Scans: 64 to 256 scans are typically sufficient.[6]

-

-

Data Processing:

Predicted Spectroscopic Data: NMR

The following tables summarize the predicted NMR data based on the analysis of similar structures and established chemical shift principles.[7][8][9]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~5.0-4.8 | br s | 1H | NH (Boc) | Broad signal for the carbamate proton. |

| ~4.5-4.2 | m | 1H | H-3 | Complex multiplet due to coupling with H-2, H-5, and F-4. |

| ~3.9-3.5 | m | 4H | H-2, H-5 | Complex, overlapping multiplets for the two CH₂ groups adjacent to the ring nitrogen. |

| 1.45 | s | 9H | C(CH ₃)₃ | Characteristic sharp singlet for the nine equivalent protons of the t-butyl group.[7] |

Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity (C-F Coupling) | Assignment | Rationale |

| ~155.5 | s | C =O (Boc) | Typical chemical shift for a carbamate carbonyl carbon.[8] |

| ~124.0 | t, ¹JCF ≈ 250 Hz | C -4 | Large one-bond C-F coupling results in a triplet. Shifted significantly downfield. |

| ~80.0 | s | C (CH₃)₃ (Boc) | Quaternary carbon of the Boc group.[8] |

| ~60.0 | t, ²JCF ≈ 25 Hz | C -5 | Two-bond C-F coupling causes a triplet splitting. |

| ~55.0 | t, ²JCF ≈ 25 Hz | C -3 | Two-bond C-F coupling causes a triplet splitting. |

| ~48.0 | s | C -2 | Carbon adjacent to the ring nitrogen. |

| 28.4 | s | C(C H₃)₃ (Boc) | Methyl carbons of the Boc group.[8] |

Table 3: Predicted ¹⁹F NMR Data (376 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Rationale |

| -90 to -110 | m | F -4 | The geminal fluorines are diastereotopic and will show complex coupling to H-3 and H-5. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups. The spectrum is dominated by absorptions corresponding to the carbamate (Boc-amino) moiety.

Protocol: IR Data Acquisition

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is most convenient and requires minimal preparation. Place a small amount of the solid directly on the ATR crystal.[5]

-

Data Acquisition: Record the spectrum over the range of 4000–400 cm⁻¹.

-

Background Correction: Perform a background scan of the empty ATR crystal before analyzing the sample.

Predicted Spectroscopic Data: IR

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3350 | Medium, Sharp | N-H Stretch (Carbamate) |

| 2975, 2870 | Medium-Strong | C-H Stretch (Alkyl) |

| ~1690 | Strong | C=O Stretch (Carbamate Urethane)[10] |

| ~1510 | Strong | N-H Bend / C-N Stretch |

| 1390, 1365 | Medium | C-H Bend (t-butyl group)[10] |

| ~1160 | Strong | C-O Stretch (Carbamate) |

| ~1100-1050 | Strong | C-F Stretch |

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and offers structural information through analysis of its fragmentation patterns. Electrospray ionization (ESI) is the preferred method for this polar, non-volatile molecule.[5]

Protocol: MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution (~10-100 µg/mL) of the compound in a suitable volatile solvent such as methanol or acetonitrile.[7]

-

Instrumentation: Use a mass spectrometer equipped with an ESI source.

-

Ionization Mode: Operate in positive ion mode to observe the protonated molecule [M+H]⁺.[7]

-

Data Acquisition: Acquire a full scan mass spectrum over a range of m/z 50–500 to observe the molecular ion. If fragmentation is desired, perform tandem MS (MS/MS) on the parent ion.

Predicted Spectroscopic Data: MS

The molecular formula of this compound is C₉H₁₆F₂N₂O₂. The exact mass is 222.12.

Table 5: Predicted ESI-MS Data (Positive Ion Mode)

| m/z | Ion Assignment | Rationale |

| 223.13 | [M+H]⁺ | Protonated molecular ion. |

| 167.09 | [M - C₄H₈ + H]⁺ | Loss of isobutylene (56 Da) from the Boc group, a characteristic fragmentation.[11] |

| 123.13 | [M - Boc + H]⁺ | Loss of the entire Boc group (100 Da). |

Integrated Analysis Workflow

A robust characterization relies on the integration of all three spectroscopic techniques. Each method provides a piece of the structural puzzle, and together they offer unambiguous confirmation of the molecule's identity.

Caption: Integrated workflow for the spectroscopic analysis of a chemical compound.

Conclusion

The comprehensive spectroscopic analysis of this compound is essential for its application in research and drug development. By employing a multi-technique approach—¹H, ¹³C, and ¹⁹F NMR, IR spectroscopy, and mass spectrometry—scientists can unequivocally verify its structure, assess its purity, and ensure the reliability of their synthetic endeavors. The detailed protocols and predicted data in this guide provide a robust framework for researchers to acquire and interpret high-quality analytical data, reinforcing the principles of scientific integrity and trustworthiness in chemical synthesis.

References

- 1. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Site-specific 19F NMR chemical shift and side chain relaxation analysis of a membrane protein labeled with an unnatural amino acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS) - PubMed [pubmed.ncbi.nlm.nih.gov]